2-Hydroxy-L-Phenylalanine
CAS No.: 7423-92-9
Cat. No.: VC21537319
Molecular Formula: C9H11NO3
Molecular Weight: 181.19 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 7423-92-9 |
---|---|
Molecular Formula | C9H11NO3 |
Molecular Weight | 181.19 g/mol |
IUPAC Name | (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid |
Standard InChI | InChI=1S/C9H11NO3/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7,11H,5,10H2,(H,12,13)/t7-/m0/s1 |
Standard InChI Key | WRFPVMFCRNYQNR-ZETCQYMHSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)C[C@@H](C(=O)[O-])[NH3+])O |
SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)O |
Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)[O-])[NH3+])O |
Chemical Structure and Properties
2-Hydroxy-L-Phenylalanine (C₉H₁₁NO₃) is structurally characterized as phenylalanine with a hydroxyl group at the ortho position of the benzene ring. Its IUPAC name is (2S)-2-amino-3-(2-hydroxyphenyl)propanoic acid, highlighting its L-configuration (S-stereochemistry) at the alpha carbon . The molecule has a molecular weight of 181.19 g/mol, which is identical to its isomeric forms (meta- and para-hydroxyphenylalanine) .
The chemical structure consists of three main components: an amino group, a carboxylic acid group, and a phenyl ring with a hydroxyl group at the ortho position. This positioning of the hydroxyl group distinguishes it from the more common para-hydroxyphenylalanine (conventional L-tyrosine) and meta-hydroxyphenylalanine .
Physical and Chemical Characteristics
The physical properties of 2-Hydroxy-L-Phenylalanine include its appearance as a crystalline solid under standard conditions. In analytical procedures, it demonstrates specific chromatographic properties, with a reported retention index value of 3.28 . Mass spectrometry analysis reveals a quantitated m/z of 182.0809, which corresponds to its protonated molecular ion .
2-Hydroxy-L-Phenylalanine exhibits the typical amphoteric behavior of amino acids, containing both acidic (carboxyl) and basic (amino) functional groups. The presence of the hydroxyl group on the benzene ring affects the electronic distribution within the molecule, potentially influencing its reactivity compared to unsubstituted phenylalanine.
Isomeric Forms and Relationship to Other Amino Acids
2-Hydroxy-L-Phenylalanine exists as one of three position isomers of hydroxylated phenylalanine, alongside meta-hydroxy-L-phenylalanine (3-hydroxy-L-phenylalanine) and para-hydroxy-L-phenylalanine (4-hydroxy-L-phenylalanine, commonly known as L-tyrosine) . The table below compares key features of these three isomers:
Property | 2-Hydroxy-L-Phenylalanine (ortho) | 3-Hydroxy-L-Phenylalanine (meta) | 4-Hydroxy-L-Phenylalanine (para) |
---|---|---|---|
Common name | L-o-tyrosine | L-m-tyrosine | L-tyrosine |
Formation in humans | Primarily non-enzymatic | Primarily non-enzymatic | Enzymatic via phenylalanine-4-hydroxylase |
Concentration in human serum | ~22 nmol/L | Less documented | ~56 μmol/L |
Biological role | Human metabolite | Less documented | Essential for protein synthesis and precursor to neurotransmitters |
It is noteworthy that 2-Hydroxy-L-Phenylalanine has an enantiomeric counterpart, D-o-tyrosine, which has the opposite stereochemistry at the alpha carbon . As with most D-amino acids, the biological significance of this enantiomer in human physiology is less understood.
Biosynthesis and Metabolism
Enzymatic vs. Non-enzymatic Formation
The biosynthesis of hydroxylated phenylalanine derivatives follows different pathways depending on the position of hydroxylation. While para-hydroxylation of phenylalanine to form L-tyrosine is enzymatically catalyzed by phenylalanine-4-hydroxylase in a highly specific reaction, the formation of 2-Hydroxy-L-Phenylalanine typically occurs through non-enzymatic processes .
The primary non-enzymatic pathway involves the reaction of L-phenylalanine with hydroxyl free radicals (- OH) . These free radicals can attack the aromatic ring of phenylalanine at different positions, resulting in a mixture of ortho-, meta-, and para-hydroxylated products. The hydroxyl radicals responsible for this reaction can be generated under various conditions, including oxidative stress, which may explain the elevation of 2-Hydroxy-L-Phenylalanine levels in certain pathological states .
Comparative Efficiency of Formation Pathways
The efficiency of enzymatic versus non-enzymatic hydroxylation pathways differs dramatically. Research has shown that in healthy individuals, the concentration of para-L-tyrosine in serum is approximately 56 μmol/L, while ortho-L-tyrosine is present at only about 22 nmol/L . This difference of more than 3000-fold highlights the specificity and efficiency of the enzymatic pathway compared to the non-enzymatic hydroxylation process .
The comparison between enzymatic and non-enzymatic formation is further illustrated by studies that have examined the presence of these isomers in biological samples. Ishimitsu and colleagues reported similar findings, with para-L-tyrosine levels at 52 μmol/L and ortho-L-tyrosine at 17 nmol/L in the serum of healthy individuals .
Biological Significance
Presence in Human Tissues and Fluids
2-Hydroxy-L-Phenylalanine has been detected in various human biological samples. In serum, its concentration ranges from approximately 17-22 nmol/L in healthy individuals . This concentration is significantly lower than that of para-L-tyrosine, which is typically present at levels of 52-56 μmol/L .
The presence of 2-Hydroxy-L-Phenylalanine in human tissues and fluids is particularly interesting because it is primarily formed through non-enzymatic reactions involving free radicals. Consequently, elevated levels of this compound could potentially serve as a biomarker for increased oxidative stress or altered phenylalanine metabolism.
Analytical Methods and Detection
Identification and Quantification Techniques
Several analytical techniques have been employed for the identification and quantification of 2-Hydroxy-L-Phenylalanine in biological samples and research settings. High-performance liquid chromatography (HPLC) represents one of the primary methods, often combined with various detection systems.
Reverse-phase HPLC (RP-HPLC) has been applied to analyze 2-Hydroxy-L-Phenylalanine and distinguish it from other tyrosine isomers . This technique separates compounds based on their hydrophobicity and can be coupled with UV detection for quantification.
Mass spectrometry provides another powerful tool for the analysis of 2-Hydroxy-L-Phenylalanine, with a reported quantitated m/z value of 182.0809 . The combination of chromatographic separation with mass spectrometric detection (LC-MS or LC-MS/MS) offers enhanced sensitivity and specificity for identifying and quantifying this compound in complex biological matrices.
Challenges in Analysis
The analysis of 2-Hydroxy-L-Phenylalanine presents several challenges, primarily due to its low concentration in biological samples compared to para-tyrosine. The significant difference in abundance (approximately 3000-fold) necessitates highly sensitive analytical methods for accurate quantification .
Another challenge involves the separation and differentiation of 2-Hydroxy-L-Phenylalanine from its isomers, particularly in complex biological matrices. The structural similarities between the ortho-, meta-, and para-hydroxylated forms of phenylalanine require optimized chromatographic conditions to achieve adequate resolution.
Sample preparation also represents a critical step in the analysis of 2-Hydroxy-L-Phenylalanine, as its low concentration makes it susceptible to interference from more abundant compounds in biological samples. Therefore, effective extraction and clean-up procedures are essential for reliable quantification.
Applications and Research Developments
Synthetic Pathways and Production Methods
Various approaches have been developed for the synthesis of 2-Hydroxy-L-Phenylalanine and its isomers. Chemical synthesis typically results in a mixture of ortho-, meta-, and para-hydroxylated products when hydroxyl free radicals react with L-phenylalanine .
More selective synthetic methods have also been explored. Humphrey and colleagues analyzed several methods for obtaining hydroxylated phenylalanine derivatives and developed a new enzymatic approach . This represents an important advancement in the field, as enzymatic synthesis offers the potential for increased specificity and efficiency compared to non-enzymatic methods.
Biocatalytic approaches using multienzyme pathways have shown promise for the conversion of L-phenylalanine into various valuable derivatives . While these pathways primarily focus on other products, similar approaches could potentially be adapted for the selective production of 2-Hydroxy-L-Phenylalanine.
Role as a Biomarker
Given its non-enzymatic formation through hydroxyl radical reactions, 2-Hydroxy-L-Phenylalanine has potential utility as a biomarker for oxidative stress. Elevated levels in biological fluids might indicate increased free radical activity and oxidative damage.
Monitoring the ratio between enzymatically produced para-tyrosine and non-enzymatically formed 2-Hydroxy-L-Phenylalanine could provide insights into the balance between normal phenylalanine metabolism and oxidative stress conditions. This ratio might serve as a valuable diagnostic tool for assessing oxidative status in various pathological states.
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